molecular formula C5H10ClNO2S B1314507 3-Methylthiazolidine-4-carboxylic acid hydrochloride CAS No. 60129-40-0

3-Methylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B1314507
CAS No.: 60129-40-0
M. Wt: 183.66 g/mol
InChI Key: KRCOYPGXPMAKOU-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 . It is a solid substance .


Synthesis Analysis

The synthesis of thiazolidine derivatives, such as this compound, has been explored in various studies . One approach involves the reaction between 1,2-aminothiols and aldehydes, which forms a thiazolidine product . This reaction is considered a click-type reaction and does not require any catalyst . It is also noted that the reaction kinetics are fast and the product remains stable under physiological conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 .


Chemical Reactions Analysis

Thiazolidine derivatives, including this compound, have been found to react quickly with aldehydes under physiological conditions . This reaction results in a thiazolidine product that remains stable and does not require a catalyst .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 183.66 .

Scientific Research Applications

Synthesis and Antibacterial Applications

The synthesis and structural analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have shown promising antibacterial activities. These derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains, with some compounds outperforming standard antibiotics such as Penicillin G and Kanamycin B. This highlights the potential of thiazolidine derivatives in developing new antibacterial agents (Zhong-Cheng Song et al., 2009).

Corrosion Inhibition Properties

Thiazolidine derivatives have been studied for their corrosion inhibition properties in various acidic media, indicating their potential in protecting metals from corrosion. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been shown to be an effective inhibitor for mild steel corrosion in acidic environments, showcasing high inhibition efficiency and suggesting a promising application in industrial corrosion protection (M. Lagrenée et al., 2002).

Pharmaceutical and Health Benefits

In the pharmaceutical field, thiazolidine derivatives have demonstrated various biological activities. For example, thioprolines, including thiazolidine-4-carboxylic acid derivatives formed by reacting cysteine with reactive carbonyls, have been identified in grape wine and are considered to have pharmaceutical properties due to their potential as a detoxification pathway for carcinogenic reactive carbonyls. This suggests their role in health benefits associated with wine consumption and could pave the way for studies into the health impacts of these compounds (Jingjing Liu et al., 2016).

Properties

IUPAC Name

3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCOYPGXPMAKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CSCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544117
Record name 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-40-0
Record name 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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